![molecular formula C14H8F2INO2S B1358178 5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole CAS No. 500139-01-5](/img/structure/B1358178.png)
5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole
Overview
Description
5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole, or 5,7-DFI-PhenInd, is a new compound with potential applications in scientific research. It is an indole-based compound, containing both a difluoro and an iodinated moiety, and is of interest due to its potential to modulate biological processes. The synthesis of this compound has been reported in the literature, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
Scientific Research Applications
Synthesis and Chemical Properties
- Masked 2,3-Diaminoindole Synthesis: A three-step synthesis process for masked 2,3-diaminoindole from 2-iodo-3-nitro-1-(phenylsulfonyl)indole has been developed. This involves treatment with trifluoroacetic acid to generate unstable 2,3-diamino-1-(phenylsulfonyl)indole, which can be trapped with α-dicarbonyl compounds (Mannes, Onyango, & Gribble, 2016).
- Copper Catalyzed Cyclization: A synthetic pathway for preparing 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles via a copper-catalyzed cyclization approach has been developed, highlighting its importance in biological activities, particularly in antiviral and anticancer compounds (López et al., 2017).
Applications in Molecular and Structural Chemistry
- Formation of 5H-pyrazino[2,3-b]indoles: The synthesis of 1-(phenylsulfonyl)indol-3-yl trifluoromethanesulfonate, a potentially useful intermediate, can be achieved via different approaches, including the oxidation of 1-(phenylsulfonyl)indole (Gribble & Conway, 1990).
- Synthetic Analogue of Indole-2,3-quinodimethane: The fused heterocycle 4-(phenylsulfonyl)-4H-furo[3,4-b]indole has been synthesized as an indole-2,3-quinodimethane analogue, showcasing a method to create complex molecular structures (Gribble, Jiang, & Liu, 2002).
Biological and Pharmacological Research
- Antimicrobial Activity: Some 2- and 3-aryl substituted indoles synthesized from 1-(phenylsulfonyl)indole derivatives exhibited significant antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Leboho, Michael, van Otterlo, van Vuuren, & de Koning, 2009).
- Ligands for 5-HT6 Receptor: A series of 1-[3-(4-methyl piperazin-1-ylmethyl) phenylsulfonyl]-1H-indole and its derivatives were synthesized as 5-HT6 receptor ligands, showing potential in the treatment of cognitive disorders (Nirogi, Bandyala, Gangadasari, & Khagga, 2016).
properties
IUPAC Name |
1-(benzenesulfonyl)-5,7-difluoro-3-iodoindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2INO2S/c15-9-6-11-13(17)8-18(14(11)12(16)7-9)21(19,20)10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJBTMPMUUCYME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C(=CC(=C3)F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2INO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621501 | |
Record name | 1-(Benzenesulfonyl)-5,7-difluoro-3-iodo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole | |
CAS RN |
500139-01-5 | |
Record name | 1-(Benzenesulfonyl)-5,7-difluoro-3-iodo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.